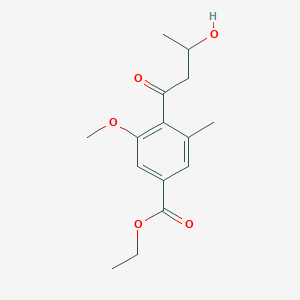
Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxybutanoyl group, and methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the hydroxybutanoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutanoyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutanoyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate exerts its effects involves interactions with specific molecular targets. The hydroxybutanoyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-hydroxybutanoyl)-3-methoxybenzoate
- Ethyl 4-(3-hydroxybutanoyl)-5-methylbenzoate
- Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-ethylbenzoate
Uniqueness
Ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
116097-04-2 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 4-(3-hydroxybutanoyl)-3-methoxy-5-methylbenzoate |
InChI |
InChI=1S/C15H20O5/c1-5-20-15(18)11-6-9(2)14(13(8-11)19-4)12(17)7-10(3)16/h6,8,10,16H,5,7H2,1-4H3 |
InChI Key |
GUZHTDGXIMPAHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)C(=O)CC(C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















